

4-Methylaeruginoic Acid: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *4-Methylaeruginoic acid*

Cat. No.: B8805092

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Introduction

4-Methylaeruginoic acid, also known as 4-methylphenazine-1-carboxylic acid, is a secondary metabolite belonging to the phenazine family of nitrogen-containing heterocyclic compounds. Phenazines are produced by a variety of bacteria, most notably by species of the genus *Pseudomonas*, and are known for their diverse biological activities. While research on **4-Methylaeruginoic acid** itself is limited, its close structural relationship to the well-studied phenazine-1-carboxylic acid (PCA) and its isomer, 5-methylphenazine-1-carboxylic acid, suggests it may possess significant antimicrobial, anticancer, and quorum sensing modulatory properties. This technical guide provides an in-depth overview of **4-Methylaeruginoic acid**, drawing upon existing knowledge of related phenazine compounds to detail its probable biosynthesis, methods for its study, and its potential as a lead compound in drug development.

Chemical Structure

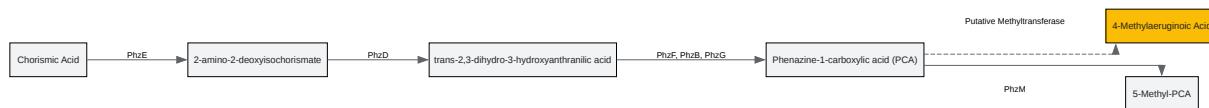
4-Methylaeruginoic acid is characterized by a tricyclic phenazine core with a carboxylic acid group at position 1 and a methyl group at position 4.

Molecular Formula: C₁₄H₁₀N₂O₂

Molecular Weight: 238.24 g/mol

Biosynthesis

The biosynthesis of **4-Methylaeruginic acid** is presumed to follow the general phenazine biosynthetic pathway, which originates from the shikimate pathway.^{[1][2][3]} The initial precursor, chorismic acid, is converted through a series of enzymatic steps to the core phenazine scaffold, phenazine-1-carboxylic acid (PCA).^{[4][5]} The final step in the formation of **4-Methylaeruginic acid** would involve the methylation of the phenazine ring. In *Pseudomonas aeruginosa*, the enzyme PhzM, a methyltransferase, is responsible for the methylation of PCA to form 5-methyl-PCA. It is hypothesized that a similar methyltransferase is responsible for the methylation at the C4 position to yield **4-Methylaeruginic acid**.



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Biosynthesis of **4-Methylaeruginic Acid**.

Biological Activities and Quantitative Data

Direct quantitative data for the biological activity of **4-Methylaeruginic acid** is not readily available in the current literature. However, data from its close analogs, PCA and 5-methyl-phenazine-1-carboxylic acid, provide strong indicators of its potential bioactivities.

Antimicrobial Activity: Phenazines are well-established antimicrobial agents. PCA has demonstrated broad-spectrum activity against various human pathogens.

Compound	Organism	Activity	Value	Reference
Phenazine-1-carboxylic acid (PCA)	Staphylococcus aureus	Inhibition Zone	16-28 mm	
Phenazine-1-carboxylic acid (PCA)	Gram-negative bacteria	Inhibition Zone	13-36 mm	
Phenazine-1-carboxylic acid (PCA)	Aspergillus niger	Inhibition Zone	16 mm	
Phenazine-1-carboxylic acid (PCA)	Candida albicans	Inhibition Zone	17 mm	
Phenazine-1-carboxylic acid (PCA)	Botrytis cinerea	MIC	25 µg/mL	
Phenazine-1-carboxylic acid (PCA)	Botrytis cinerea	ED50	3.12 µg/mL	

Anticancer Activity: Certain phenazine derivatives have shown potent cytotoxic effects against various cancer cell lines.

Compound	Cell Line	Activity	Value	Reference
5-Methyl-phenazine-1-carboxylic acid	A549 (Lung Cancer)	IC50	488.7 ± 2.52 nM	
5-Methyl-phenazine-1-carboxylic acid	MDA MB-231 (Breast Cancer)	IC50	458.6 ± 2.48 nM	
Phenazine-1-carboxylic acid (PCA)	HePG2 (Liver Cancer)	IC50	45.5 µg/mL	

Quorum Sensing Inhibition: Phenazines are known to play a role in bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. The structural similarity of **4-Methylaeruginic acid** to other QS-active phenazines suggests it may also modulate these pathways.

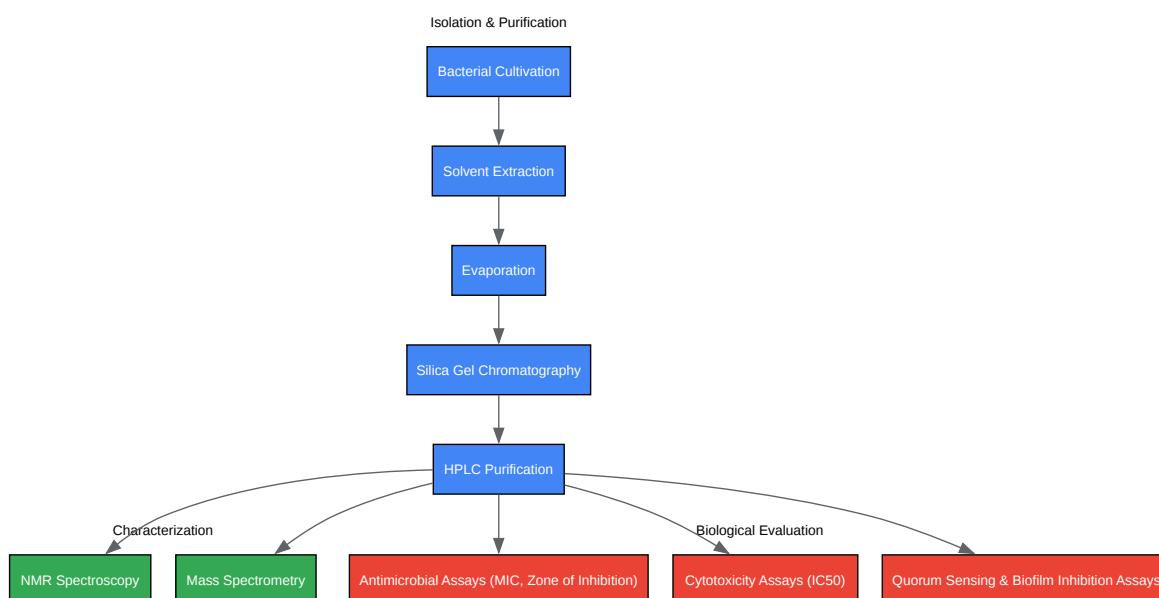
Experimental Protocols

The following are generalized protocols for the isolation, characterization, and biological evaluation of phenazine compounds, which can be adapted for the study of **4-Methylaeruginic acid**.

Isolation and Purification

- Cultivation: Grow the producing bacterial strain (e.g., *Pseudomonas aeruginosa*) in a suitable liquid medium known to promote phenazine production.
- Extraction: Acidify the culture supernatant to pH 2.0 and extract with an equal volume of ethyl acetate.
- Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
- Chromatography:

- Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions.
- High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase.



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General workflow for studying **4-Methylaeruginic Acid**.

Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) and acquire ^1H and ^{13}C NMR spectra to elucidate the chemical structure.
- Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound using techniques such as Electrospray Ionization (ESI-MS).

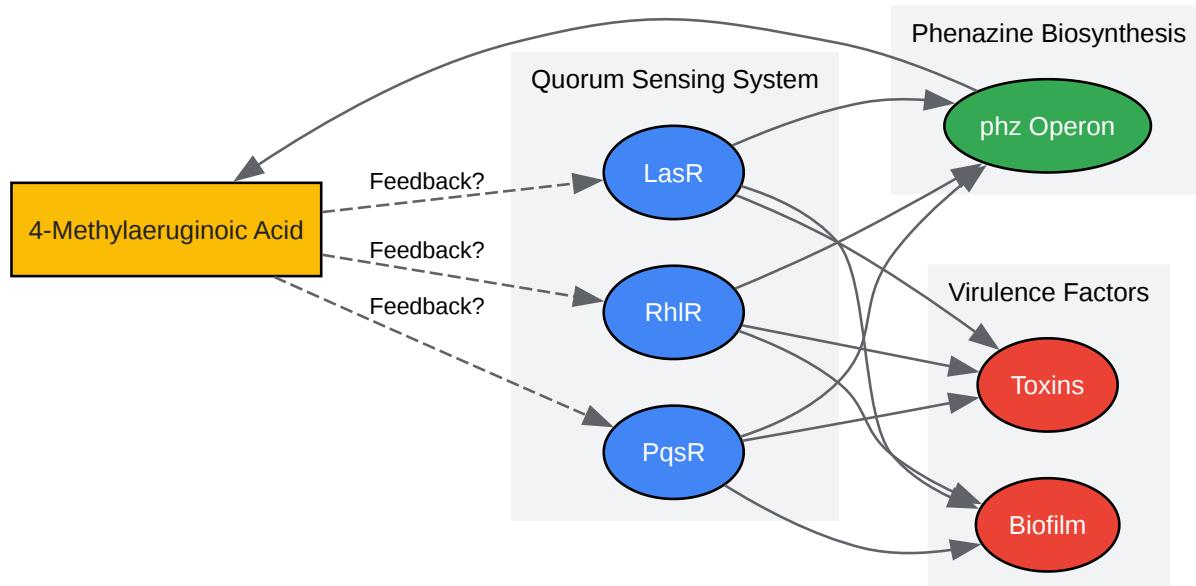
Biological Assays

- Antimicrobial Susceptibility Testing:
 - Broth Microdilution: Determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
 - Disk Diffusion Assay: Measure the zone of inhibition to assess the antimicrobial potency.
- Cytotoxicity Assay:
 - MTT or SRB Assay: Evaluate the cytotoxic effects on various cancer cell lines to determine the IC₅₀ value.
- Quorum Sensing and Biofilm Inhibition Assays:
 - Reporter Strain Assays: Utilize bacterial reporter strains to quantify the inhibition of QS signaling pathways.
 - Crystal Violet Biofilm Assay: Quantify the inhibition of biofilm formation by pathogenic bacteria.

Potential Signaling Pathway Involvement

Phenazines can act as signaling molecules themselves, influencing gene expression in both the producing organism and other bacteria. They are known to interact with the complex quorum sensing networks of *P. aeruginosa*, which include the las, rhl, and pqs systems. Given that phenazine production is often regulated by QS, it is plausible that **4-Methylaeruginic**

acid could participate in a feedback loop, modulating its own synthesis and the production of other virulence factors.



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Hypothetical role in Quorum Sensing.

Conclusion

4-Methylaeruginoinic acid represents an understudied yet potentially valuable secondary metabolite. Based on the extensive research on its close chemical relatives, it is likely to possess significant biological activities that could be harnessed for the development of new therapeutic agents. This guide provides a foundational framework for researchers and drug development professionals to initiate and advance the study of this promising compound, from its isolation and characterization to the comprehensive evaluation of its biological potential. Further investigation is warranted to fully elucidate the specific biosynthetic pathway, quantify its bioactivities, and understand its mode of action and potential signaling roles.

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